![molecular formula C9H8F3NO B2665737 4-(Methylamino)-2-(trifluoromethyl)benzaldehyde CAS No. 1288998-91-3](/img/structure/B2665737.png)
4-(Methylamino)-2-(trifluoromethyl)benzaldehyde
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Overview
Description
4-(Trifluoromethyl)benzaldehyde, also known as α,α,α-Trifluoro-p-tolualdehyde, is a chemical compound with the linear formula CF3C6H4CHO . It has a molecular weight of 174.12 .
Synthesis Analysis
While specific synthesis methods for 4-(Methylamino)-2-(trifluoromethyl)benzaldehyde were not found, trifluoromethylation is a common method used in the synthesis of similar compounds . Trifluoromethylation involves the addition of a trifluoromethyl group to a molecule and plays an important role in pharmaceuticals, agrochemicals, and materials .Molecular Structure Analysis
The linear formula for 4-(Trifluoromethyl)benzaldehyde is CF3C6H4CHO . This indicates that the molecule consists of a benzene ring (C6H4) with a trifluoromethyl group (CF3) and a formyl group (CHO) attached .Chemical Reactions Analysis
4-(Trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)benzaldehyde is a clear colorless to yellow liquid . It has a molecular weight of 174.12 .Scientific Research Applications
- Details : Researchers investigate its involvement in the formation of chiral alcohols, which are essential building blocks in drug development and fine chemical synthesis .
Asymmetric Synthesis of Alcohols
Trifluoromethylation Reactions
Future Directions
properties
IUPAC Name |
4-(methylamino)-2-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-13-7-3-2-6(5-14)8(4-7)9(10,11)12/h2-5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZUMLDYTMZRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)-2-(trifluoromethyl)benzaldehyde |
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